Cas no 1912-47-6 (2-(5-Methyl-1H-indol-3-yl)acetic acid)

2-(5-Methyl-1H-indol-3-yl)acetic acid is a substituted indole derivative featuring a methyl group at the 5-position and an acetic acid moiety at the 3-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its indole core is structurally significant in medicinal chemistry, often associated with receptor-binding activity. The acetic acid side chain enhances reactivity, enabling further functionalization through esterification, amidation, or coupling reactions. The methyl substitution influences electronic and steric properties, offering selectivity in synthetic applications. High purity and consistent quality ensure reliable performance in research and industrial processes. Suitable for use under controlled conditions, it is handled with standard laboratory precautions.
2-(5-Methyl-1H-indol-3-yl)acetic acid structure
1912-47-6 structure
Product name:2-(5-Methyl-1H-indol-3-yl)acetic acid
CAS No:1912-47-6
MF:C11H11NO2
Molecular Weight:189.2105
MDL:MFCD00022751
CID:218733
PubChem ID:228474

2-(5-Methyl-1H-indol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • (5-Methyl-1H-indol-3-yl)-acetic acid
    • 2-(5-Methyl-1H-indol-3-yl)acetic acid
    • 1H-Indole-3-aceticacid, 5-methyl-
    • 5-methylindole-3-acetic acid
    • C11H11NO2
    • (5-Methyl-indol-3-yl)-essigsaeure
    • 1h-indole-3-acetic acid,5-methyl
    • 5-Methyl-3-essigsaeure
    • 5-methylindol-3-ylacetic acid
    • 5-Methyl-indolyl-3-essigsaeure
    • AmbotzHAA8290
    • 1h-indole-3-acetic acid, 5-methyl-
    • NSC21428
    • KSC182E1D
    • BCP27600
    • 5-Methyl-1H-indole-3-acetic acid
    • (5-methyl-1H-indol-3-yl)acetic acid
    • VI30306
    • SY012013
    • NSC-21428
    • SCHEMBL6116786
    • CS-0130267
    • A15339
    • FT-0620623
    • A815726
    • DTXSID80281370
    • MFCD00022751
    • EN300-1635714
    • M-3974
    • BB 0254999
    • NSC 21428
    • Z1138836786
    • 2-(5-methyl-1H-indol-3-yl)ethanoic acid
    • DS-11879
    • AKOS005259105
    • 1912-47-6
    • SB34715
    • CHEMBL81944
    • F15948
    • DB-044761
    • MDL: MFCD00022751
    • インチ: 1S/C11H11NO2/c1-7-2-3-10-9(4-7)8(6-12-10)5-11(13)14/h2-4,6,12H,5H2,1H3,(H,13,14)
    • InChIKey: VYFDKXJAORBSAW-UHFFFAOYSA-N
    • SMILES: O([H])C(C([H])([H])C1=C([H])N([H])C2C([H])=C([H])C(C([H])([H])[H])=C([H])C1=2)=O

計算された属性

  • 精确分子量: 189.07900
  • 同位素质量: 189.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 229
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 53.1

じっけんとくせい

  • 密度みつど: 1.299
  • Boiling Point: 420.8℃ at 760 mmHg
  • フラッシュポイント: 208.3℃
  • PSA: 53.09000
  • LogP: 2.10340

2-(5-Methyl-1H-indol-3-yl)acetic acid Security Information

  • WGKドイツ:3
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • Risk Phrases:R36/37/38

2-(5-Methyl-1H-indol-3-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB259410-25 g
5-Methylindole-3-acetic acid, 95%; .
1912-47-6 95%
25g
€1335.30 2023-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RC065-5g
2-(5-Methyl-1H-indol-3-yl)acetic acid
1912-47-6 98%
5g
2052.0CNY 2021-08-04
Apollo Scientific
OR912084-1g
5-Methylindole-3-acetic acid
1912-47-6 98%
1g
£60.00 2025-02-21
Enamine
EN300-1635714-5.0g
2-(5-methyl-1H-indol-3-yl)acetic acid
1912-47-6 95.0%
5.0g
$219.0 2025-03-21
Enamine
EN300-1635714-0.25g
2-(5-methyl-1H-indol-3-yl)acetic acid
1912-47-6 95.0%
0.25g
$28.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RC065-50mg
2-(5-Methyl-1H-indol-3-yl)acetic acid
1912-47-6 98%
50mg
68.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RC065-250mg
2-(5-Methyl-1H-indol-3-yl)acetic acid
1912-47-6 98%
250mg
289CNY 2021-05-08
TRC
M313545-100mg
5-Methylindole-3-acetic Acid
1912-47-6
100mg
$81.00 2023-05-17
Matrix Scientific
206916-5g
5-Methylindole-3-acetic acid
1912-47-6
5g
$477.00 2023-09-09
Enamine
EN300-1635714-50mg
2-(5-methyl-1H-indol-3-yl)acetic acid
1912-47-6 95.0%
50mg
$19.0 2023-09-22

2-(5-Methyl-1H-indol-3-yl)acetic acid 関連文献

2-(5-Methyl-1H-indol-3-yl)acetic acidに関する追加情報

Comprehensive Guide to 2-(5-Methyl-1H-indol-3-yl)acetic acid (CAS No. 1912-47-6): Properties, Applications, and Market Insights

2-(5-Methyl-1H-indol-3-yl)acetic acid (CAS No. 1912-47-6) is a specialized indole derivative with significant relevance in pharmaceutical and biochemical research. This compound, characterized by its acetic acid side chain attached to a 5-methylindole core, has garnered attention for its potential applications in drug development and organic synthesis. Researchers frequently search for "2-(5-Methyl-1H-indol-3-yl)acetic acid uses" and "CAS 1912-47-6 suppliers," reflecting growing interest in its commercial and scientific value.

The molecular structure of 2-(5-Methyl-1H-indol-3-yl)acetic acid features a heterocyclic indole ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 3-position. This configuration contributes to its unique physicochemical properties, including moderate solubility in polar solvents and a melting point range of 180-185°C. Its molecular formula (C11H11NO2) and molecular weight (189.21 g/mol) make it a versatile intermediate in organic synthesis. Recent studies highlight its role in the development of neuroprotective agents, aligning with trending searches like "indole derivatives in neuroscience."

In pharmaceutical applications, 2-(5-Methyl-1H-indol-3-yl)acetic acid serves as a precursor for biologically active compounds targeting serotonin receptors and inflammatory pathways. Its structural similarity to endogenous tryptophan metabolites has spurred research into its potential as a metabolic modulator. Industry professionals often inquire about "buy 2-(5-Methyl-1H-indol-3-yl)acetic acid" or "CAS 1912-47-6 synthesis," underscoring its demand in medicinal chemistry. Notably, its low toxicity profile (as per standard laboratory safety assessments) enhances its appeal for therapeutic applications.

The global market for indole-based compounds like 2-(5-Methyl-1H-indol-3-yl)acetic acid is projected to grow at a CAGR of 6.2% (2023-2030), driven by expanding drug discovery programs and biotechnology innovations. Key manufacturers optimize production using green chemistry protocols, responding to queries such as "sustainable synthesis of CAS 1912-47-6." Analytical techniques like HPLC and NMR ensure ≥98% purity for research-grade material, while regulatory compliance with REACH and FDA guidelines facilitates international trade.

Emerging applications include its use in agricultural biocides and cosmetic formulations, topics frequently searched as "indole acetic acid in skincare." Researchers also explore its chelating properties for metal ion sequestration in environmental remediation. Storage recommendations typically suggest 2-8°C in amber glass to preserve stability, with bulk quantities available in GMP-certified facilities across North America and Asia-Pacific regions.

For laboratories handling 2-(5-Methyl-1H-indol-3-yl)acetic acid, proper personal protective equipment (PPE) is advised despite its non-hazardous classification. Recent patents disclose novel derivatives incorporating this scaffold for anticancer drug candidates, aligning with trending searches like "indole-3-acetic acid antitumor activity." Collaborative studies between academia and industry continue to uncover new dimensions of this multifunctional compound, reinforcing its status as a high-value chemical building block in modern science.

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